
N-(3-acetylphenyl)-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-N'-(2-methylphenyl)urea, also known as APMU, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of urea derivatives and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-N'-(2-methylphenyl)urea is not well understood. However, it is believed that N-(3-acetylphenyl)-N'-(2-methylphenyl)urea exerts its effects by inhibiting the activity of certain enzymes or receptors in the body. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to bind to the benzodiazepine receptor, a receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to have anxiolytic and sedative effects. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-acetylphenyl)-N'-(2-methylphenyl)urea in lab experiments is its unique properties. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for use in various fields of research. Additionally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea is relatively easy to synthesize and is readily available. However, one of the limitations of using N-(3-acetylphenyl)-N'-(2-methylphenyl)urea in lab experiments is its potential toxicity. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to have toxic effects on certain cell types, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for research involving N-(3-acetylphenyl)-N'-(2-methylphenyl)urea. One area of research is the development of N-(3-acetylphenyl)-N'-(2-methylphenyl)urea derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(2-methylphenyl)urea and its effects on the body. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has also shown potential as a catalyst in organic reactions, and further research is needed to explore this area. Finally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been investigated as a potential treatment for neurodegenerative diseases, and further research is needed to determine its efficacy in this area.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-N'-(2-methylphenyl)urea is a relatively straightforward process that involves the reaction of 3-acetylphenyl isocyanate and 2-methylphenylamine. The reaction takes place in anhydrous conditions and requires the use of a suitable solvent, such as dichloromethane or chloroform. The product obtained is a white crystalline powder that is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been extensively used in scientific research due to its unique properties. It has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been used as a starting material for the synthesis of various derivatives that have shown potential as anti-cancer, anti-inflammatory, and anti-bacterial agents. Additionally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been used as a ligand in metal coordination chemistry and has shown potential as a catalyst in organic reactions.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-6-3-4-9-15(11)18-16(20)17-14-8-5-7-13(10-14)12(2)19/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTQYNNIZJVMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(2-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

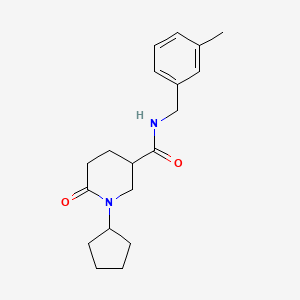
![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)
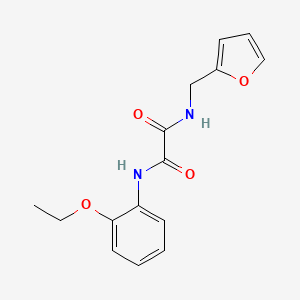
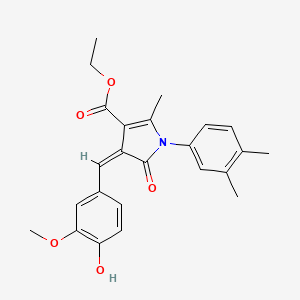
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)
![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)
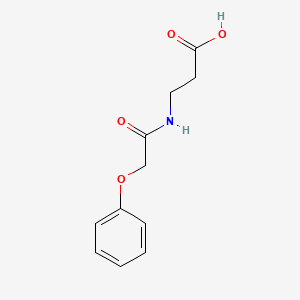

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
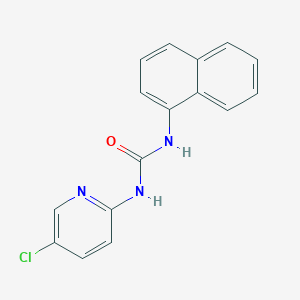
![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)
![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)